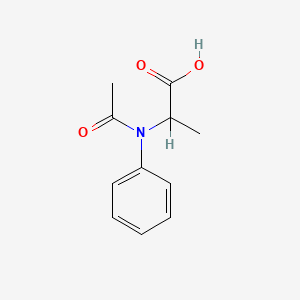

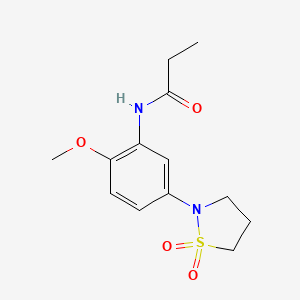

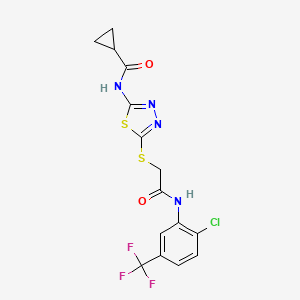

![molecular formula C11H13NO3S2 B2429457 [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino methanesulfonate CAS No. 383146-47-2](/img/structure/B2429457.png)

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino methanesulfonate” is a chemical compound with the CAS Number: 383146-47-2. It has a molecular weight of 271.36 and its IUPAC name is N-(6-methyl-2H-thiochromen-4-yl)-O-(methylsulfonyl)hydroxylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3S2/c1-8-3-4-11-9(7-8)10(5-6-16-11)12-15-17(2,13)14/h3-5,7,12H,6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Selective Mesylation

1H-Benzotriazol-1-yl methanesulfonate is effective in selective mesylation, differentiating amino groups within molecules, selectively mesylating at the amino groups over hydroxy groups (Kim et al., 1999).

Synthesis of Thiochroman Ring Derivatives

The synthesis of 2-(1H-imidazol-1-yl)-4H-1-benzothiopyran-4-ones from 3-bromo-4H-1-benzothiopyran-4-ones and imidazole illustrates the manipulation of the thiochroman ring, relevant for molecular synthesis (Cozzi & Pillan, 1988).

Synthesis of 4-Acetamido-4-Deoxy-Sugars

The preparation of tri-0-methanesulfonate derivative of methyl a-D-xylopyranoside and subsequent chemical transformations exemplify complex sugar synthesis applications (Dick & Jones, 1965).

Molecular Structure and Acidity Studies

A theoretical study of substituted sulfonamides, including methane sulfonamide, contributes to the understanding of molecular structure and acidity in gas-phase, aiding in predicting molecular behavior (Remko, 2003).

Synthesis of ERK-MAP Kinase Pathway Inhibitors

The synthesis of thioflavone derivatives, including operations with benzothiopyran compounds, provides insights into the development of specific inhibitors for the ERK-MAP kinase signaling pathway (Kataoka et al., 2004).

Anticancer Agents Synthesis

The creation of indapamide derivatives from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide, including benzothiopyran compounds, demonstrates applications in synthesizing anticancer agents (Yılmaz et al., 2015).

Catalysis in Organic Synthesis

The use of nicotinium methane sulfonate as a catalyst for the synthesis of 2-amino-3-cyano pyridines showcases the role of such compounds in facilitating chemical reactions in organic synthesis (Tamaddon & Azadi, 2018).

Baylis-Hillman Synthesis

Application in Baylis-Hillman synthesis of 3-substituted 2H-1-benzothiopyrans, illustrating the compound's role in heterocyclic compound synthesis (Kaye & Nocanda, 2002).

Aminoxyl Synthesis

The synthesis of water-soluble aminoxyls, like ammonium (1-oxyl-2,5,5-trimethylpyrrolidin-2-yl)methanesulfonate, for applications in various solvents demonstrates the versatility of such compounds (Marx & Rassat, 2002).

Determination of Alkylated Amino Acids

Study of alkylating agents like methyl methanesulfonate and its interaction with amino acids in haemoglobin for tissue dosimetry, useful in biochemical and toxicological studies (Segerbäck et al., 1978).

Protein Hydrolysis

Use in protein hydrolysis, as 4 N methanesulfonic acid is employed for precise amino acid composition determination of proteins or peptides (Simpson et al., 1976).

Ring Openings in Organic Chemistry

Methanesulfonic acid is used for reductive ring-opening of O-benzylidene acetals, showing its application in organic synthesis (Zinin et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S2/c1-8-3-4-11-9(7-8)10(5-6-16-11)12-15-17(2,13)14/h3-4,7H,5-6H2,1-2H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRJENKSEJZUNG-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCCC2=NOS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC\2=C(C=C1)SCC/C2=N\OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

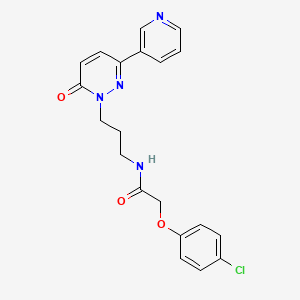

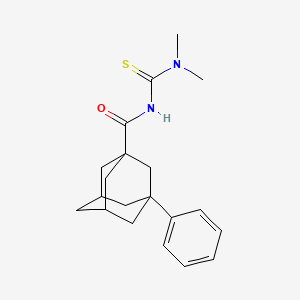

![N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2429376.png)

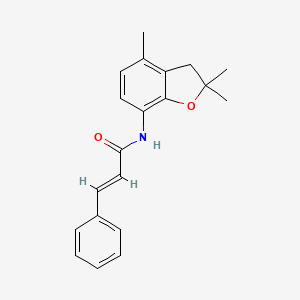

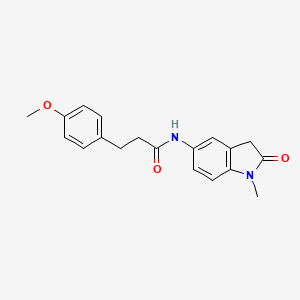

![Ethyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429378.png)

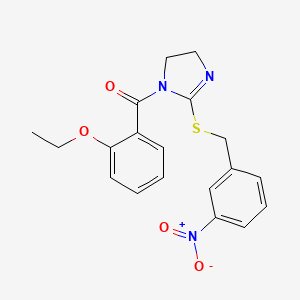

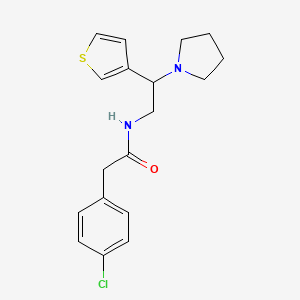

![N'-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2429389.png)

![2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2429392.png)